

Application Note: Aspyrone Synthesis, Biosynthesis, and Derivatization

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Compound of Interest

Compound Name:	Aspyrone
CAS No.:	84276-21-1
Cat. No.:	B1208259

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Introduction & Compound Profile

Aspyrone (CAS: 167653-00-0) is a pentaketide fungal metabolite primarily isolated from *Aspergillus melleus*, *Aspergillus ochraceus*, and *Aspergillus ochraceopetaliformis*. Structurally, it is a 5,6-dihydro-2H-pyran-2-one derivative characterized by a high density of functional groups: a C3-epoxide side chain, a C5-secondary alcohol, and a C6-methyl group.

Its structural complexity and biological profile (nematicidal, antibacterial, and cytotoxic activity) make it a prime candidate for structure-activity relationship (SAR) studies. This guide outlines the biosynthetic logic, a biomimetic synthetic route, and derivatization protocols for library generation.

Key Chemical Features

Feature	Specification	Significance in Drug Design
Core Scaffold	5,6-dihydro-2H-pyran-2-one	Michael acceptor; potential covalent binder.
C3-Substituent	(2S,3S)-3-methyloxiran-2-yl	Reactive epoxide; "warhead" for nucleophilic attack.
C5-Position	Hydroxyl group (-OH)	Primary site for solubility modulation (prodrugs).
Stereochemistry	(5S, 6R) configuration	Critical for receptor binding affinity.

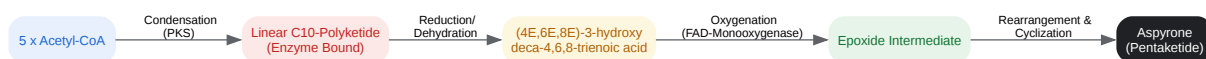
Biosynthetic Pathway (Mechanism of Action)

Aspyrone is biosynthesized via a Type I Iterative Polyketide Synthase (PKS) pathway. Unlike typical PKS products that cyclize linearly, **aspyrone** undergoes a unique oxidative rearrangement.

Pathway Logic[1]

- Assembly: Condensation of 5 Acetyl-CoA units to form a linear C10 polyketide chain.
- Reduction/Dehydration: Processing to (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid.
- Oxidative Rearrangement: The linear precursor undergoes epoxidation followed by a cascade rearrangement (likely involving an aldehyde intermediate) to close the pyrone ring and install the epoxide.

Visualization: Biosynthetic Flow



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Figure 1: The biosynthetic cascade from Acetyl-CoA to **Aspyrone**, highlighting the critical C10 acid intermediate.

Protocol: Biomimetic Synthesis of the Aspyrone Core

Direct total synthesis of **Aspyrone** is challenging due to the sensitive epoxide and lactone functionalities. The most robust approach involves synthesizing the linear C10-precursor followed by oxidative cyclization, mimicking the natural pathway.

Method: Mukaiyama Aldol Strategy

This protocol focuses on constructing the 3-hydroxy-4,6,8-trienoate backbone using a stereoselective Mukaiyama Aldol reaction, a key step in establishing the C5 stereocenter.

Reagents Required[1][2][3][4][5][6][7][8]

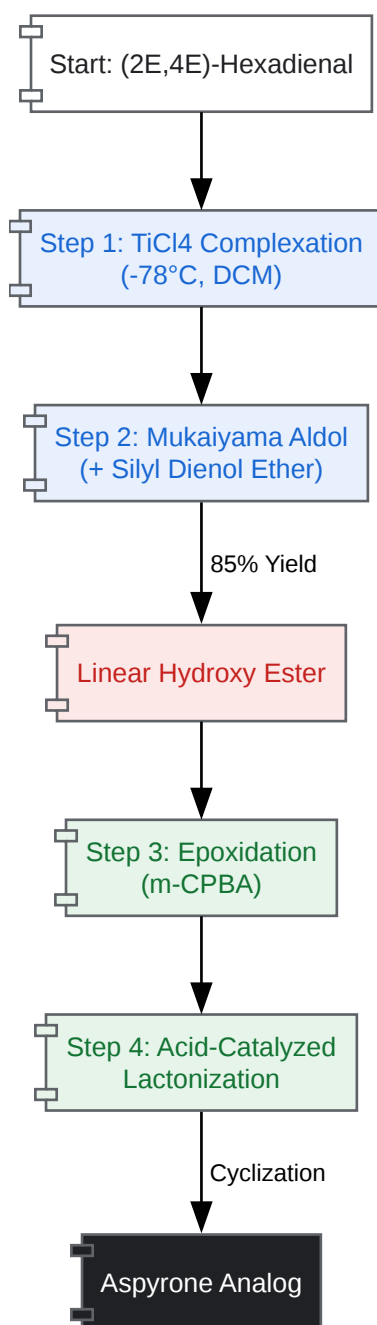
- Aldehyde: (2E,4E)-Hexadienal (Precursor for the tail).
- Nucleophile: 1-ethoxy-1-trimethylsilyloxy-1,3-butadiene (Silyl Dienol Ether).
- Lewis Acid: Titanium tetrachloride (TiCl₄).
- Solvent: Dichloromethane (DCM), anhydrous.
- Quench: Aqueous NaHCO₃.

Step-by-Step Protocol

- Lewis Acid Activation:
 - In a flame-dried flask under Argon, cool 10 mL of anhydrous DCM to -78°C.
 - Add TiCl₄ (1.1 eq) dropwise. The solution will turn yellow/orange.
 - Add (2E,4E)-Hexadienal (1.0 eq) slowly to form the activated aldehyde complex. Stir for 15 min.
- Aldol Addition:

- Add the Silyl Dienol Ether (1.2 eq) dropwise over 20 minutes, maintaining temperature below -70°C .
- Reaction Logic: The silyl enol ether attacks the Ti-activated aldehyde. The low temperature ensures anti-selectivity (biomimetic stereocontrol).
- Stir at -78°C for 2 hours.
- Quench and Workup:
 - Quench the reaction by adding saturated aq. NaHCO_3 (5 mL) while still cold.
 - Allow to warm to room temperature (RT). The mixture will become cloudy.
 - Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO_4 , and concentrate.
- Purification:
 - Purify via Flash Column Chromatography (SiO_2).
 - Eluent: Hexane:EtOAc (8:2).
 - Yield Expectation: 70-85% of the linear hydroxy-ester.
- Cyclization (Biomimetic):
 - Treat the linear ester with m-CPBA (1.0 eq) in DCM at 0°C to install the epoxide.
 - Note: Spontaneous lactonization often occurs upon acidification (pTsOH, cat.) to yield the pyrone core.

Visualization: Synthetic Workflow



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Figure 2: Chemo-enzymatic inspired total synthesis route via Mukaiyama Aldol condensation.

Derivatization & SAR Protocols

For drug development, the native **aspyrone** structure is often too reactive or insoluble. Derivatization focuses on three zones: the Epoxide Warhead (Zone A), the Hydroxyl Handle (Zone B), and the Lactone Core (Zone C).

Protocol A: Epoxide Opening (Aminolysis)

Target: Modulate reactivity and introduce solubility-enhancing amines.

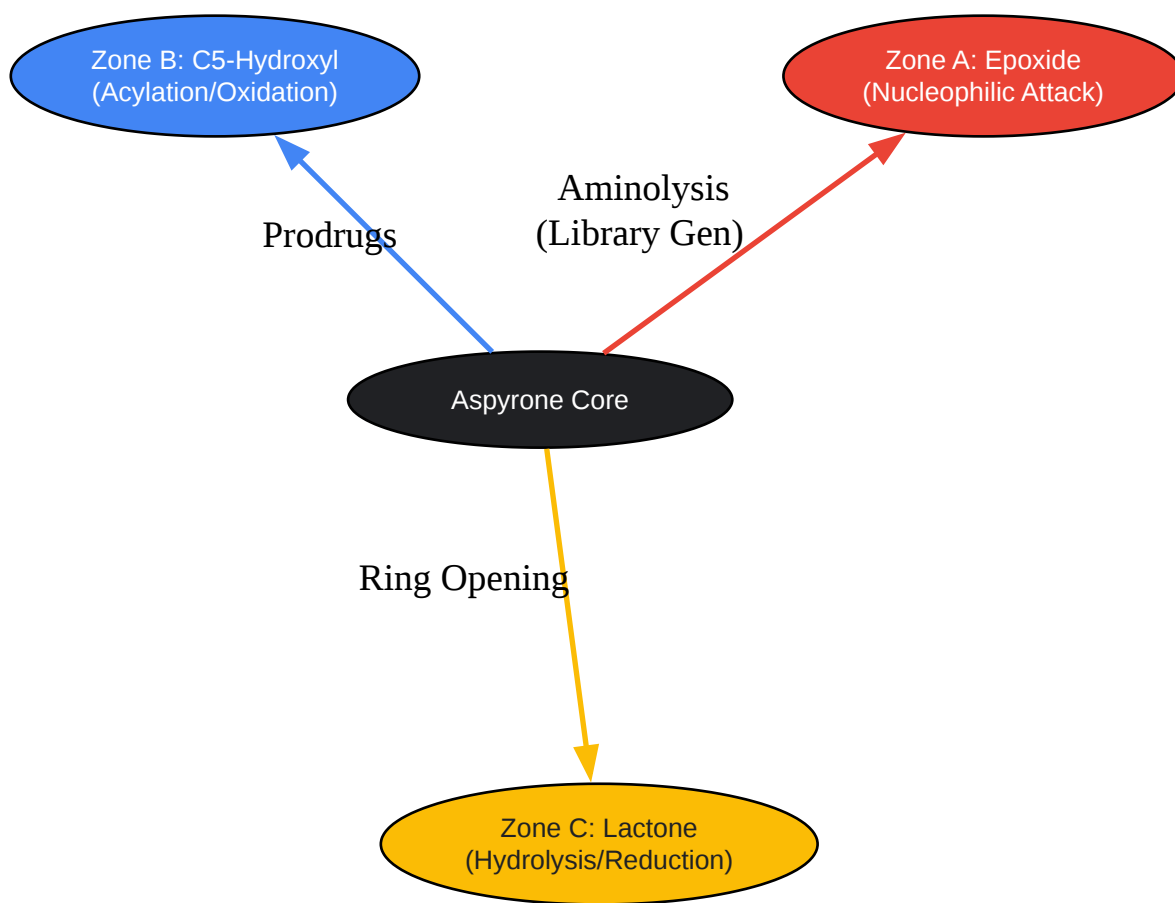
- Dissolve **Aspyrone** (10 mg) in anhydrous THF (1 mL).
- Add primary/secondary amine (2.0 eq) (e.g., morpholine, piperazine).
- Add LiClO₄ (0.5 eq) as a Lewis acid catalyst to assist ring opening.
- Stir at 40°C for 12 hours.
- Outcome: Formation of the
-amino alcohol derivative.

Protocol B: C5-Hydroxyl Acylation

Target: Create prodrugs or lipophilic analogs.

- Dissolve **Aspyrone** in Pyridine (0.5 M).
- Add Acetic Anhydride or Benzoyl Chloride (1.5 eq).
- Add DMAP (0.1 eq, catalytic).
- Stir at RT for 4 hours.
- Outcome: C5-O-Acyl **aspyrone** (Stable, improved cell permeability).

Visualization: SAR Map



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Figure 3: Strategic derivatization zones for Structure-Activity Relationship (SAR) expansion.

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